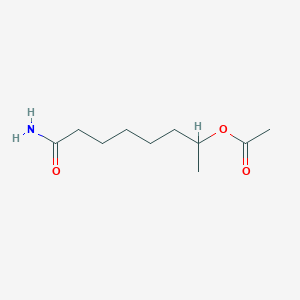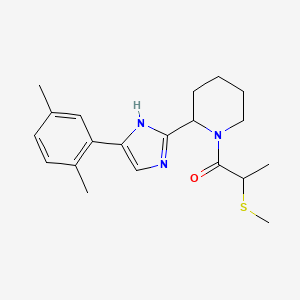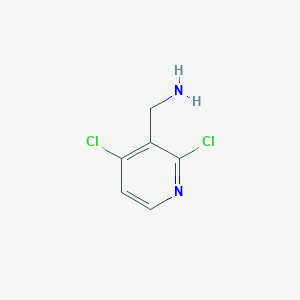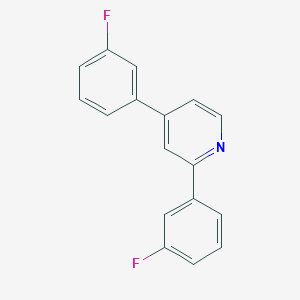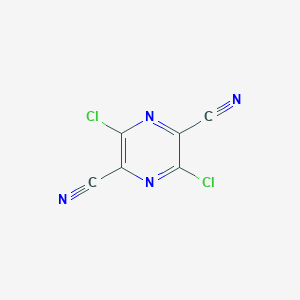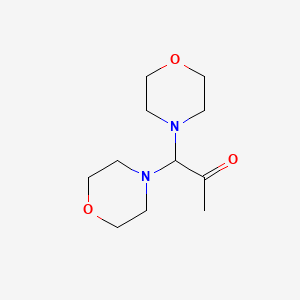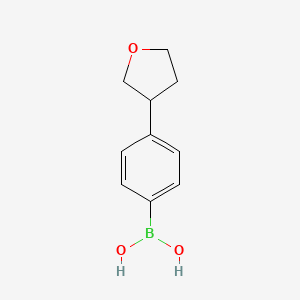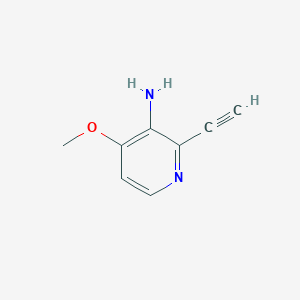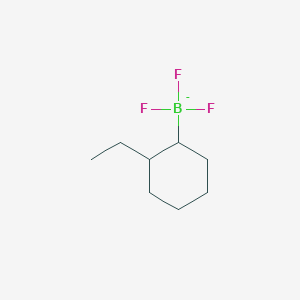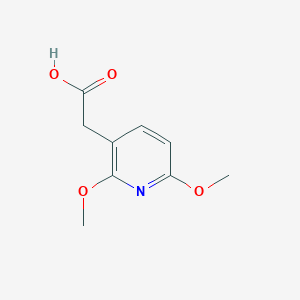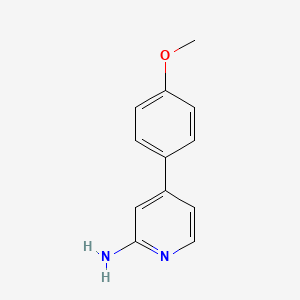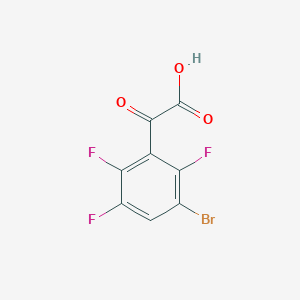
Potassium (2-ethylcyclohexyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-ethylcyclohexyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-ethylcyclohexyl)trifluoroborate typically involves the reaction of 2-ethylcyclohexylboronic acid with potassium bifluoride (KHF2). The reaction proceeds as follows:
Preparation of 2-ethylcyclohexylboronic acid: This can be achieved through hydroboration of 2-ethylcyclohexene with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2).
Formation of this compound: The 2-ethylcyclohexylboronic acid is then reacted with potassium bifluoride in an aqueous medium to form the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroboration: Using large reactors for the hydroboration step to produce 2-ethylcyclohexylboronic acid.
Batch Processing: The subsequent reaction with potassium bifluoride is carried out in batch reactors to ensure controlled conditions and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-ethylcyclohexyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include substituted cyclohexyl derivatives and various biaryl compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Potassium (2-ethylcyclohexyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, polymers, and materials science.
Mecanismo De Acción
The mechanism of action of potassium (2-ethylcyclohexyl)trifluoroborate in cross-coupling reactions involves several key steps:
Transmetalation: The trifluoroborate anion transfers its organic group to a palladium catalyst.
Oxidative Addition: The palladium catalyst forms a bond with the organic halide.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2-ethylcyclohexyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ethylcyclohexyl group provides steric hindrance, making it suitable for selective reactions where other trifluoroborates might not be as effective.
Propiedades
Fórmula molecular |
C8H15BF3K |
|---|---|
Peso molecular |
218.11 g/mol |
Nombre IUPAC |
potassium;(2-ethylcyclohexyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1 |
Clave InChI |
JQGOHYOSTKGOOG-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CCCCC1CC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
